(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

Catalog No.
S8336709
CAS No.
M.F
C10H11NO2
M. Wt
177.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic aci...

Product Name

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid

IUPAC Name

(1S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

InChI

InChI=1S/C10H11NO2/c11-9-4-2-6-5-7(10(12)13)1-3-8(6)9/h1,3,5,9H,2,4,11H2,(H,12,13)/t9-/m0/s1

InChI Key

ZFBHHXHSPRMSQS-VIFPVBQESA-N

SMILES

C1CC2=C(C1N)C=CC(=C2)C(=O)O

Canonical SMILES

C1CC2=C(C1N)C=CC(=C2)C(=O)O

Isomeric SMILES

C1CC2=C([C@H]1N)C=CC(=C2)C(=O)O

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is a bicyclic compound characterized by its unique indene structure, which incorporates both an amino group and a carboxylic acid functional group. Its molecular formula is C10H11NO2C_{10}H_{11}NO_2, and it has a molecular weight of approximately 177.20 g/mol. The compound exists in two forms: the free acid and its hydrochloride salt, which are utilized in various research and pharmaceutical applications. This compound is notable for its potential biological activities and its role as a precursor in synthetic organic chemistry.

  • Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: This reaction can convert the compound into different derivatives, utilizing reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution: The presence of the amino and carboxylic acid groups allows for substitution reactions with reagents like alkyl halides and acyl chlorides, often in the presence of a base or acid catalyst.

Research indicates that (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid exhibits notable biological activities, including:

  • Antimicrobial Properties: Studies have shown potential efficacy against various microbial strains.
  • Anticancer Activity: Preliminary investigations suggest that this compound may influence cancer cell proliferation and viability, making it a candidate for further research in oncology.
  • Neuroprotective Effects: The compound has been studied for its potential to protect neuronal cells, possibly through interactions with neurotransmitter systems.

The mechanism of action involves binding to specific molecular targets, influencing biochemical pathways related to enzyme activity and receptor interactions.

The synthesis of (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid can be achieved through various methods:

  • Starting Material: The synthesis typically begins with indene.
  • Hydrogenation: Indene undergoes catalytic hydrogenation to form 2,3-dihydroindene.
  • Amination: The resulting compound is then subjected to amination using ammonia or an amine derivative under controlled conditions.
  • Esterification: The carboxylate group is introduced via esterification with methanol and a suitable catalyst.

In industrial settings, production may involve large-scale batch or continuous flow processes to optimize yield and purity.

(S)-1-Amino-2,3-dihydro-1H-indene-5-carboxylic acid has diverse applications in:

  • Organic Synthesis: It serves as a building block for more complex molecules and as a reagent in various organic reactions.
  • Pharmaceutical Research: Its unique structure makes it valuable in studying biological processes and interactions at the molecular level.
  • Material Science: The compound is used in producing specialty chemicals with unique properties.

Interaction studies involving (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid focus on its binding affinity to various receptors and enzymes. Preliminary studies suggest that it may interact with neurotransmitter receptors, potentially influencing synaptic transmission and neuroprotection. Further research is required to elucidate these interactions fully and their implications for therapeutic applications .

Several compounds share structural similarities with (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid. Notable examples include:

Compound NameCAS NumberMolecular FormulaUnique Features
2,3-Dihydro-1H-indene-5-carboxylic acid65898-38-6C10H10O2Lacks amino group; used in organic synthesis
(R)-1-Aminoindane13168-67-7C9H11NContains an indane structure; potential drug candidate
(S)-1-Aminoindane13168-66-6C9H11NEnantiomer of (R)-1-aminoindane; differing biological activity

The uniqueness of (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which enables distinct chemical reactivity and biological activity profiles compared to similar structures .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

177.078978594 g/mol

Monoisotopic Mass

177.078978594 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

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